molecular formula C17H21N5O B1212470 1-phenyl-N-(3-propan-2-yloxypropyl)-4-pyrazolo[3,4-d]pyrimidinamine

1-phenyl-N-(3-propan-2-yloxypropyl)-4-pyrazolo[3,4-d]pyrimidinamine

Cat. No. B1212470
M. Wt: 311.4 g/mol
InChI Key: MOSZDNKNHYZIFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-N-(3-propan-2-yloxypropyl)-4-pyrazolo[3,4-d]pyrimidinamine is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Alpha 1-Adrenoceptor Antagonists

1-Phenyl-N-(3-propan-2-yloxypropyl)-4-pyrazolo[3,4-d]pyrimidinamine derivatives have been identified as alpha 1-adrenoceptor (AR) subtype-selective antagonists. This class of compounds, including pyrazolo[3,4-d]pyrimidinamine, has shown promise in selective antagonism, particularly in the human lower urinary tract, with nanomolar affinity at specific AR subtypes (Elworthy et al., 1997).

Synthesis of Novel Compounds

Pyrazolo[3,4-d]pyrimidinamine and its derivatives have been used in the synthesis of various novel compounds. For instance, studies have demonstrated the preparation of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives (Rahmouni et al., 2014). Similarly, novel pyrazolo[1,5-a]pyrimidines and other related compounds have been synthesized using these derivatives (Maquestiau et al., 2010).

Antimicrobial and Antiproliferative Properties

Compounds derived from pyrazolo[3,4-d]pyrimidinamine have shown potential in antimicrobial and anticancer applications. For instance, some derivatives have been evaluated for their antibacterial activity (Rahmouni et al., 2014). Additionally, pyrazolo[3,4-d]pyrimidinamine derivatives have been assessed for their antiproliferative effects on cancer cell lines, indicating their potential as anticancer agents (Huang et al., 2012).

Cyclooxygenase Inhibition and Anti-Inflammatory Properties

Recent research has also highlighted the cyclooxygenase (COX) inhibition properties of 1-phenylpyrazolo[3,4-d]pyrimidine derivatives. These compounds have shown promising results in anti-inflammatory activity, with potential therapeutic applications (Bakr et al., 2016).

Crystal Structure Analysis

The crystal structures of various pyrazolo[3,4-d]pyrimidinamine derivatives have been extensively studied. These investigations provide valuable insights into the molecular arrangement and potential interactions of these compounds, which is crucial for their applications in drug design and synthesis (Chen et al., 1999).

properties

Product Name

1-phenyl-N-(3-propan-2-yloxypropyl)-4-pyrazolo[3,4-d]pyrimidinamine

Molecular Formula

C17H21N5O

Molecular Weight

311.4 g/mol

IUPAC Name

1-phenyl-N-(3-propan-2-yloxypropyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H21N5O/c1-13(2)23-10-6-9-18-16-15-11-21-22(17(15)20-12-19-16)14-7-4-3-5-8-14/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,18,19,20)

InChI Key

MOSZDNKNHYZIFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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